5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The compound this compound represents a substituted pyridine derivative featuring a trifluoromethyl-substituted phenyl ring attached at the 5-position of the pyridine core and an amino group at the 2-position. The International Union of Pure and Applied Chemistry designation for this compound is 5-[4-(trifluoromethyl)phenyl]pyridin-2-amine, which accurately reflects the systematic nomenclature conventions for heterocyclic compounds. The molecular structure consists of a pyridine ring system functionalized with both an amino group and a para-trifluoromethylphenyl substituent, creating a bifunctional aromatic system with distinct electronic properties.
The molecular architecture incorporates several key structural features that define its chemical behavior. The trifluoromethyl group (-CF₃) at the para position of the phenyl ring introduces significant electron-withdrawing characteristics, substantially affecting the overall electronic distribution throughout the conjugated system. The positioning of the amino group at the 2-position of the pyridine ring creates opportunities for intramolecular hydrogen bonding and influences the compound's reactivity profile. The connectivity between the phenyl and pyridine rings through a direct carbon-carbon bond establishes a extended conjugated system that affects both the compound's optical properties and its chemical reactivity.
The Chemical Abstracts Service registry number for this compound is 893738-30-2, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes 5-[4-(trifluoromethyl)phenyl]pyridin-2-amine and 5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine, reflecting various acceptable systematic naming conventions. The International Chemical Identifier key ILBDUGQRPWLKIR-UHFFFAOYSA-N serves as a standardized representation for computational chemistry applications and database integration.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of related trifluoromethylpyridine compounds provide valuable insights into the solid-state structure and packing arrangements of these molecular systems. The crystallographic analysis of 3-chloro-5-(trifluoromethyl)pyridin-2-amine, a structurally analogous compound, reveals important structural parameters that can be extrapolated to understand the behavior of this compound. The crystal structure demonstrates monoclinic symmetry with space group P2₁/n, indicating specific molecular packing preferences influenced by the trifluoromethyl substituent.
The trifluoromethyl group exhibits conformational disorder in the solid state, with fluorine atoms occupying multiple sites in a statistical distribution. This disorder pattern reflects the rotational flexibility of the trifluoromethyl group and its weak intermolecular interactions with neighboring molecules. The crystal packing is stabilized by nitrogen-hydrogen to nitrogen hydrogen bonding interactions, forming centrosymmetric dimers that contribute to the overall crystal stability. These hydrogen bonding patterns demonstrate the importance of the amino group in determining solid-state structural arrangements.
Conformational analysis reveals that the trifluoromethyl group can adopt various rotational orientations relative to the aromatic ring system. The barrier to rotation around the carbon-carbon bond connecting the trifluoromethyl group to the phenyl ring is relatively low, allowing for conformational flexibility in solution. The preferred conformation in the solid state is influenced by crystal packing forces and intermolecular interactions rather than intramolecular strain. The planarity of the aromatic systems is generally maintained, with minimal deviation from coplanarity between the pyridine and phenyl rings.
The crystal data for related compounds indicate typical bond lengths and angles consistent with aromatic amine structures. The carbon-nitrogen bond length in the amino group typically measures approximately 1.35 angstroms, reflecting partial double bond character due to resonance interactions with the pyridine ring. The carbon-carbon bonds within the aromatic systems exhibit standard aromatic bond lengths of approximately 1.39 angstroms, confirming the delocalized electronic structure.
Electronic Structure and Quantum Chemical Calculations
Quantum chemical calculations provide detailed insights into the electronic structure and properties of this compound. Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets reveal significant electronic characteristics that govern the compound's chemical behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's reactivity and optical properties, with the energy gap providing information about chemical stability and electronic excitation processes.
The molecular electrostatic potential analysis demonstrates the electron distribution throughout the molecule, highlighting regions of electron density and electrophilic character. The trifluoromethyl group creates a significant electron-deficient region, while the amino group contributes electron density to the pyridine ring system. This electronic polarization influences the compound's interaction with biological targets and its reactivity in chemical transformations. The electrostatic potential mapping reveals that the amino nitrogen atom carries significant negative charge density, making it a preferred site for protonation and hydrogen bonding interactions.
Frontier molecular orbital analysis indicates that the highest occupied molecular orbital is primarily localized on the amino group and the pyridine ring, while the lowest unoccupied molecular orbital extends over the entire conjugated system including the trifluoromethylphenyl substituent. This orbital distribution pattern suggests that electronic excitation involves charge transfer from the amino-pyridine region to the electron-deficient trifluoromethylphenyl moiety. The calculated energy gap between these orbitals provides insight into the compound's optical absorption characteristics and photochemical behavior.
Natural bond orbital analysis reveals the extent of conjugation between the aromatic rings and the degree of charge delocalization throughout the molecular framework. The trifluoromethyl group significantly withdraws electron density from the phenyl ring, creating a marked electronic asymmetry in the molecule. The amino group donates electron density into the pyridine ring through resonance interactions, partially compensating for the electron-withdrawing effect of the nitrogen atom in the pyridine ring.
| Electronic Property | Calculated Value | Units |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -5.27 | electron volts |
| Lowest Unoccupied Molecular Orbital Energy | -0.64 | electron volts |
| Energy Gap | 4.63 | electron volts |
| Ionization Potential | 5.27 | electron volts |
| Electron Affinity | 0.64 | electron volts |
| Electronegativity | 2.96 | electron volts |
| Chemical Hardness | 2.31 | electron volts |
Comparative Analysis with Related Trifluoromethylpyridine Derivatives
The structural characteristics of this compound can be compared with various related trifluoromethylpyridine derivatives to understand structure-activity relationships and electronic effects. The compound 2-[4-(trifluoromethyl)phenyl]pyridine represents a closely related structure lacking the amino substituent, allowing for direct assessment of the amino group's influence on molecular properties. The presence of the amino group significantly alters the electronic distribution and hydrogen bonding capabilities compared to the unsubstituted analog.
4-Amino-2-(trifluoromethyl)pyridine provides an isomeric comparison where the trifluoromethyl group is directly attached to the pyridine ring rather than through a phenyl linker. This structural modification substantially changes the electronic environment around the amino group and affects the compound's reactivity profile. The direct attachment of the trifluoromethyl group to the pyridine ring creates a more pronounced electron-withdrawing effect on the amino group compared to the phenyl-linked derivative.
Fluazinam, a commercially significant compound containing the 5-(trifluoromethyl)pyridin-2-amine core structure, demonstrates the biological relevance of this molecular framework. The additional substitution pattern in fluazinam includes chloro and nitro groups that further modify the electronic properties and biological activity. Comparative analysis reveals that the trifluoromethylpyridine core provides a versatile scaffold for developing bioactive compounds with diverse therapeutic applications.
The series of compounds including N-[4-(trifluoromethyl)phenyl]pyridin-2-amine and related derivatives demonstrates the importance of substitution pattern on chemical and biological properties. Systematic variations in the position and nature of substituents allow for fine-tuning of electronic properties, solubility characteristics, and biological activity. The comparative analysis reveals that electron-withdrawing groups like trifluoromethyl enhance the electrophilic character of the aromatic system while reducing the nucleophilicity of the amino group.
| Compound | Molecular Formula | Molecular Weight | Trifluoromethyl Position | Amino Group Position |
|---|---|---|---|---|
| This compound | C₁₂H₉F₃N₂ | 238.21 | para-phenyl | 2-pyridine |
| 4-Amino-2-(trifluoromethyl)pyridine | C₆H₅F₃N₂ | 162.11 | 2-pyridine | 4-pyridine |
| 2-[4-(Trifluoromethyl)phenyl]pyridine | C₁₂H₈F₃N | 223.19 | para-phenyl | none |
| 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | C₆H₄ClF₃N₂ | 196.56 | 5-pyridine | 2-pyridine |
The electronic effects of trifluoromethyl substitution vary significantly depending on the position and connectivity within the molecular framework. Direct attachment to the pyridine ring creates stronger electron withdrawal compared to attachment through a phenyl linker, affecting both chemical reactivity and biological activity profiles. The comparative analysis demonstrates that subtle structural modifications can produce substantial changes in molecular properties and potential applications.
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBDUGQRPWLKIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine typically involves the following steps:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts is optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The unique structural characteristics of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine make it a promising candidate in drug discovery. The trifluoromethyl group enhances the compound's biological activity and stability, which is critical for developing effective pharmaceuticals.
Drug Discovery and Development
- Lead Compound Potential : The compound's structure suggests potential as a lead compound in the synthesis of new drugs. Its derivatives have been explored for their ability to modulate biological pathways, particularly in the treatment of cancer and neurological disorders.
- FDA-Approved Drugs : Trifluoromethyl-containing compounds have been associated with various FDA-approved drugs. For instance, the incorporation of trifluoromethyl groups has been shown to increase the potency of drugs targeting serotonin receptors and reverse transcriptase enzymes .
Anticancer Activity
Recent studies indicate that derivatives of this compound exhibit significant anticancer properties. For example, certain modifications of trifluoromethylpyridines have demonstrated enhanced inhibitory activity against various cancer cell lines, including leukemia and non-small cell lung cancer .
Agrochemical Applications
The compound is also being investigated for its role in agrochemicals, particularly as an active ingredient in pesticides.
Crop Protection
- Pesticide Development : Trifluoromethylpyridine derivatives are utilized in developing effective pesticides. They have been shown to possess insecticidal properties that protect crops from pests while minimizing environmental impact .
- Market Approval : Several agrochemicals containing trifluoromethylpyridine moieties have received market approval, indicating their efficacy and safety in agricultural applications .
A recent study documented the synthesis of various trifluoromethylpyridine derivatives and their biological activities against cancer cell lines. The findings indicated that modifications to the pyridine core significantly influenced anticancer potency, with some derivatives demonstrating IC50 values lower than established chemotherapeutics .
Environmental Impact Studies
Research on the environmental impact of trifluoromethyl-containing pesticides has shown that these compounds can effectively control pest populations without causing significant harm to non-target species. This aspect is crucial for sustainable agricultural practices and environmental conservation .
Mechanism of Action
The mechanism of action of 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional group modifications among 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine and related compounds:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| This compound | Pyridine | -NH₂ at C2; 4-CF₃-phenyl at C5 | Amino, trifluoromethyl |
| Fluazinam (3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2-pyridinamine) | Pyridine | -Cl at C3; 3-Cl-2,6-dinitro-4-CF₃-phenyl at C5 | Chloro, nitro, trifluoromethyl |
| UDO [(S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone] | Pyridine | Piperazine-linked 4-CF₃-phenyl; ethanone backbone | Piperazine, ketone, trifluoromethyl |
| 5-(2-Chlorophenyl)-6-(trifluoromethyl)-2-pyridinamine | Pyridine | -NH₂ at C2; 2-Cl-phenyl at C5; -CF₃ at C6 | Chloro, trifluoromethyl |
| 5-[2,6-Di(4-morpholinyl)-4-pyrimidinyl]-4-(trifluoromethyl)-2-pyridinamine | Pyridine | Morpholine-substituted pyrimidine at C5; -CF₃ at C4 | Morpholine, trifluoromethyl |
| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Pyrimidine | -NH₂ at C2; 4-OCH₃-phenyl at C5 | Methoxy |
Pharmacological and Functional Differences
- Fluazinam : A phenyl-pyridinamine fungicide with dual chloro and nitro groups enhancing electron-withdrawing effects, improving antifungal activity. Registered for agricultural use against pathogens like Botrytis cinerea .
- UDO and UDD: Non-azolic CYP51 inhibitors effective against Trypanosoma cruzi (Chagas disease). The piperazine and ethanone moieties contribute to target binding and pharmacokinetic stability .
- 5-(4-Methoxyphenyl)pyrimidin-2-amine : The pyrimidine core and methoxy group reduce lipophilicity compared to trifluoromethyl derivatives, likely impacting membrane permeability .
Physicochemical Properties
While exact data (e.g., logP, solubility) are unavailable in the evidence, trends can be inferred:
- Trifluoromethyl groups increase molecular weight and lipophilicity (e.g., Fluazinam: MW 535.4 vs. target compound ~245.2).
- Nitro and chloro groups in Fluazinam contribute to higher density and reactivity, whereas morpholine in ’s compound enhances water solubility .
Challenges and Opportunities
- Synthetic Complexity : Fluazinam’s nitro and chloro groups require multi-step synthesis, increasing production costs .
- Bioavailability : Trifluoromethyl groups improve metabolic stability but may reduce aqueous solubility, necessitating formulation optimization.
- Selectivity: Minor structural changes (e.g., substitution position on pyridine) significantly alter biological activity, highlighting the need for precise structure-activity relationship (SAR) studies .
Biological Activity
5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine, a compound characterized by its trifluoromethyl group and pyridine structure, has garnered attention due to its potential biological activities. This article synthesizes current research findings, including chemical properties, mechanisms of action, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFN
- CAS Number : 893738-30-2
The trifluoromethyl group (-CF) is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to their biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:
- Receptor Binding : The compound may act as a ligand for various receptors, influencing neurotransmitter systems.
- Enzyme Inhibition : It has shown potential in inhibiting enzymes involved in metabolic pathways, which can alter cellular functions.
- Signal Transduction Modulation : By modulating signaling pathways, the compound can affect cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, studies have shown that similar trifluoromethyl-substituted compounds can inhibit cancer cell growth by targeting specific kinases involved in tumor progression .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study highlighted that derivatives with a trifluoromethyl group demonstrated increased potency against various bacterial strains compared to their non-fluorinated counterparts .
Case Studies
- Inhibition of c-KIT Kinase :
- Antimicrobial Efficacy :
Data Table: Biological Activities of this compound
Q & A
Q. What are the common synthetic routes for 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine, and what are their mechanistic considerations?
- Methodological Answer : The synthesis typically involves cross-coupling reactions. A key route uses Sonogashira coupling between a halogenated pyridinamine precursor and a trifluoromethylphenyl acetylene derivative under palladium catalysis . Alternative methods include nucleophilic aromatic substitution (e.g., replacing halogens on pyridine rings with trifluoromethylphenyl groups) . Mechanistically, the trifluoromethyl group's electron-withdrawing nature requires optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis) to enhance yields .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C/¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For example, ¹⁹F NMR is essential to verify trifluoromethyl group integrity, while X-ray diffraction resolves substituent positions on the pyridine ring . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. What are the key physicochemical properties influencing its reactivity and stability?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability but introduces steric hindrance. The compound’s pKa (~4.5–5.5 for the pyridinamine NH₂ group) affects solubility in aqueous buffers. Stability studies under varying pH (2–9) and thermal stress (40–80°C) are recommended to identify degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, solvent concentrations). To address this:
- Standardize assays using positive controls (e.g., known kinase inhibitors for enzyme studies).
- Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Re-evaluate purity (>95% by HPLC) and confirm stereochemical integrity if applicable .
Q. What strategies optimize yield in large-scale synthesis while minimizing by-products?
- Methodological Answer :
- Catalyst screening : Use Pd/XPhos systems for efficient cross-coupling .
- Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce waste .
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions like dehalogenation .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform docking studies (AutoDock Vina) to predict binding to targets (e.g., kinases or GPCRs).
- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with activity .
- Validate predictions via molecular dynamics simulations (GROMACS) to assess binding stability .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
